molecular formula C9H3BrF3NO4 B13439641 3-Bromo-5-(trifluoromethoxy)isatoic anhydride

3-Bromo-5-(trifluoromethoxy)isatoic anhydride

Cat. No.: B13439641
M. Wt: 326.02 g/mol
InChI Key: BWHCCSMTAIZBCE-UHFFFAOYSA-N
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Description

3-Bromo-5-(trifluoromethoxy)isatoic anhydride is a chemical compound with the molecular formula C9H3BrF3NO4. It is a derivative of isatoic anhydride, which is known for its applications in organic synthesis. The presence of bromine and trifluoromethoxy groups in its structure makes it a valuable intermediate in the synthesis of various pharmaceuticals and agrochemicals .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-5-(trifluoromethoxy)isatoic anhydride typically involves the bromination of 5-(trifluoromethoxy)isatoic anhydride. This can be achieved using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a suitable solvent like dichloromethane. The reaction is usually carried out at room temperature to ensure high yield and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of automated reactors and precise control of reaction parameters can lead to consistent product quality and reduced production costs .

Chemical Reactions Analysis

Types of Reactions

3-Bromo-5-(trifluoromethoxy)isatoic anhydride undergoes various chemical reactions, including:

    Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.

    Hydrolysis: The anhydride group can be hydrolyzed to form the corresponding carboxylic acid and amine.

    Alcoholysis: Reaction with alcohols to form esters.

Common Reagents and Conditions

Major Products Formed

    Nucleophilic Substitution: Substituted isatoic anhydrides with various functional groups.

    Hydrolysis: Anthranilic acid derivatives.

    Alcoholysis: Ester derivatives.

Scientific Research Applications

3-Bromo-5-(trifluoromethoxy)isatoic anhydride has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Bromo-5-(trifluoromethoxy)isatoic anhydride involves its reactivity towards nucleophiles and electrophiles. The bromine atom and the anhydride group are key reactive sites that participate in various chemical transformations. The trifluoromethoxy group enhances the compound’s stability and lipophilicity, making it a valuable building block in drug design .

Comparison with Similar Compounds

Similar Compounds

  • 3-Bromo-5-fluoroisatoic anhydride
  • 3-Bromo-5-methoxyisatoic anhydride
  • 3-Bromo-5-chloroisatoic anhydride

Uniqueness

Compared to its analogs, 3-Bromo-5-(trifluoromethoxy)isatoic anhydride is unique due to the presence of the trifluoromethoxy group. This group imparts distinct electronic and steric properties, enhancing the compound’s reactivity and stability. Additionally, the trifluoromethoxy group can influence the biological activity of derivatives, making this compound particularly valuable in medicinal chemistry .

Properties

Molecular Formula

C9H3BrF3NO4

Molecular Weight

326.02 g/mol

IUPAC Name

8-bromo-6-(trifluoromethoxy)-1H-3,1-benzoxazine-2,4-dione

InChI

InChI=1S/C9H3BrF3NO4/c10-5-2-3(18-9(11,12)13)1-4-6(5)14-8(16)17-7(4)15/h1-2H,(H,14,16)

InChI Key

BWHCCSMTAIZBCE-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C2=C1C(=O)OC(=O)N2)Br)OC(F)(F)F

Origin of Product

United States

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